5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-;5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-
Description
The compound 5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)- (referred to as Org 26576) is a heterocyclic molecule featuring a fused pyrido-pyrrolo-oxazepine scaffold. It functions as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, enhancing excitatory neurotransmission by stabilizing receptor activation . Its stereochemistry (9aS configuration) is critical for binding efficacy .
Properties
IUPAC Name |
9-oxa-3,11-diazatricyclo[8.4.0.03,7]tetradeca-1(10),11,13-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11-9-4-1-5-12-10(9)15-7-8-3-2-6-13(8)11/h1,4-5,8H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKUEZUFASUKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC3=C(C=CC=N3)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)- involves multiple steps. One common method includes the cyclization of specific precursors under controlled conditions. The process typically involves the use of reagents such as acetylacetone or benzoylacetone, followed by cyclization reactions . Industrial production methods may involve optimization of these synthetic routes to ensure higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to different functional groups.
Substitution: It can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride (NaH) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Industry: Its unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with AMPA receptors, leading to increased release of brain-derived neurotrophic factor (BDNF) and enhanced neuronal differentiation and survival . This mechanism is particularly relevant in its potential therapeutic applications for neurological conditions.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Insights :
- Org 26576 ’s pyrido-pyrrolo-oxazepine core distinguishes it from benzothiazines (calcium antagonists) and PBDs (DNA binders). The oxazepine ring and stereochemistry are critical for AMPA receptor interaction .
- PBDs (e.g., anthramycin) contain a reactive imine for DNA crosslinking, absent in Org 26576 .
- Anxiolytic PBD derivatives () feature a dione moiety, altering reactivity and target selectivity compared to Org 26576’s oxazepinone .
Pharmacological Profiles
Pharmacological Contrasts :
- Org 26576 modulates excitatory neurotransmission, whereas PBDs and benzothiazines act on DNA or ion channels.
- PBD conjugates (e.g., azepane-linked) improve DNA binding and cytotoxicity, while Org 26576 ’s modifications focus on CNS bioavailability .
Structure-Activity Relationships (SAR)
- Org 26576 : The (9aS)-configuration is essential for AMPA receptor binding; modifications to the oxazepine ring may alter potency .
- PBDs : A-ring substituents (e.g., methoxy groups) enhance DNA binding and cytotoxicity . The N10-C11 imine is irreplaceable for DNA crosslinking .
- Benzothiazines : Alkoxycarbonyl groups at position 3 improve calcium channel blockade .
Clinical and Preclinical Data
Key Contrast : Org 26576 ’s excitatory effects contrast with the sedation seen in anxiolytic PBDs and the cytotoxicity of anticancer PBDs.
Biological Activity
5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one (CAS No. 100045-05-4) is a complex heterocyclic compound with potential biological activities. This article aims to summarize its biological activity based on available research findings, including synthesis, pharmacological effects, and specific case studies.
Chemical Structure and Properties
The compound features a unique fused ring system that contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 204.25 g/mol. The structure is characterized by the presence of nitrogen and oxygen atoms within its rings, which may influence its interaction with biological targets.
Pharmacological Activities
Research indicates that derivatives of pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin compounds exhibit several pharmacological activities:
- CNS Depressant Activity : Compounds related to this structure have been investigated for their potential as central nervous system depressants. In animal models, these compounds demonstrated sedative effects and reduced locomotor activity, suggesting their utility in treating anxiety or sleep disorders .
- Anti-inflammatory Effects : Some studies have reported that derivatives of this compound exhibit anti-inflammatory properties. They were shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models .
- Antibacterial Properties : Certain analogs have demonstrated antibacterial activity against various strains of bacteria. In vitro tests indicated that these compounds could inhibit bacterial growth effectively .
Case Study 1: CNS Activity
A study investigated the CNS depressant effects of several pyrido-pyrrolo compounds. The results indicated that specific analogs significantly reduced anxiety-like behavior in rodent models. The mechanism was attributed to modulation of GABAergic neurotransmission .
Case Study 2: Anti-inflammatory Mechanism
In a separate study focused on anti-inflammatory activity, compounds derived from the oxazepin structure were tested for their ability to inhibit NF-kB activation in macrophages. The findings suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Case Study 3: Antibacterial Efficacy
Another research effort evaluated the antibacterial properties of selected pyrido derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating potent antibacterial activity .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
